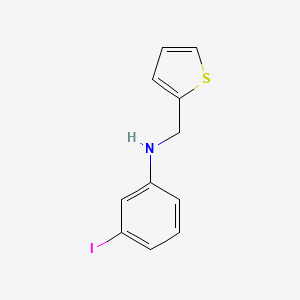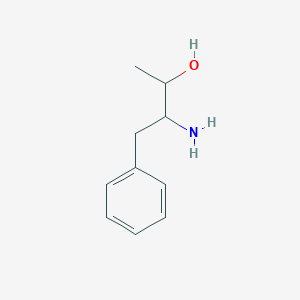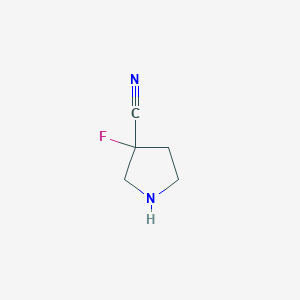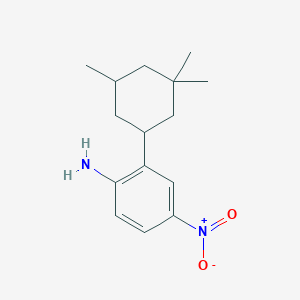![molecular formula C16H20N2OS B13248555 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is an organic compound that features a unique combination of functional groups, including an amino group, a phenyl ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, such as (thiophen-2-yl)magnesium bromide.
Addition to Propylene Oxide: The thiophene derivative is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The hydroxypropane intermediate is then treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with an amine, such as methylamine, to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields thiophene S-oxides, while reduction of the amide group results in the corresponding amine.
科学的研究の応用
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and amino group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring instead of a phenyl ring.
Thiopropamine: An analogue of amphetamine with a thiophene ring, exhibiting similar stimulant effects.
Uniqueness
3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide is unique due to its combination of a phenyl ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogues.
特性
分子式 |
C16H20N2OS |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13/h2-9,12,15H,10-11,17H2,1H3,(H,18,19) |
InChIキー |
WBUJCBOUJCGIRH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)

![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)







![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine](/img/structure/B13248532.png)

![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
